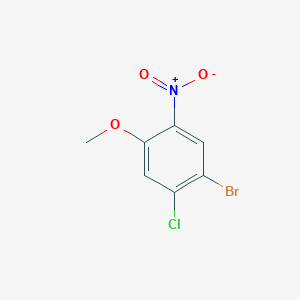

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene

Description

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene (CAS: 898767-88-9) is a halogenated aromatic compound with a molecular formula of C₇H₄BrClNO₃ and a molecular weight of 291.47 g/mol. It features substituents at positions 1 (bromo), 2 (chloro), 4 (methoxy), and 5 (nitro) on the benzene ring. This compound is primarily used in organic synthesis and pharmaceutical intermediates but has been discontinued by suppliers like CymitQuimica and Biopharmacule Speciality Chemicals due to regulatory or commercial reasons . Its structural complexity and electron-withdrawing groups (nitro, halogens) make it reactive in substitution and coupling reactions, though its discontinuation limits current applications.

Properties

IUPAC Name |

1-bromo-2-chloro-4-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOMPIIPEQKLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649551 | |

| Record name | 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-21-1 | |

| Record name | 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Process : The introduction of a nitro group to the benzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Reagents :

- Concentrated nitric acid (HNO₃)

- Concentrated sulfuric acid (H₂SO₄)

Reaction Conditions : The reaction is usually conducted at low temperatures (0–5 °C) to control the formation of by-products and ensure selective nitration.

Halogenation

Process : Bromination and chlorination are performed sequentially or simultaneously to introduce bromine and chlorine atoms into the aromatic ring.

Reagents :

- Bromine (Br₂) for bromination

- Chlorine (Cl₂) for chlorination

- Ferric chloride (FeCl₃) as a catalyst

Reaction Conditions : The halogenation reactions are generally carried out in a non-polar solvent such as dichloromethane at room temperature, ensuring that the electrophilic substitution occurs effectively.

Methoxylation

Process : The methoxy group is introduced via methylation of the aromatic ring, typically using methyl iodide or dimethyl sulfate.

Reagents :

- Methyl iodide (CH₃I)

- Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases

Reaction Conditions : This step is often performed in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions.

Summary of Reaction Steps

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| Nitration | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | 0–5 °C |

| Halogenation | Electrophilic Aromatic Substitution | Br₂, Cl₂, FeCl₃ | Room temperature |

| Methoxylation | Electrophilic Aromatic Substitution | CH₃I, NaH/K₂CO₃ | Reflux in DMF |

In industrial settings, the production of 1-bromo-2-chloro-4-methoxy-5-nitrobenzene follows similar synthetic routes but employs optimized conditions for higher yields and purity. Techniques such as continuous flow reactors may be utilized to enhance efficiency and minimize waste.

Key Considerations for Industrial Synthesis

Reaction Monitoring : Continuous monitoring of reaction parameters such as temperature, pressure, and concentration.

Safety Measures : Implementation of safety protocols due to the use of hazardous reagents like bromine and chlorine.

This compound can undergo various chemical transformations, including:

Substitution Reactions

The compound can participate in nucleophilic aromatic substitution reactions where bromine or chlorine can be replaced by other nucleophiles.

Reduction Reactions

The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions

The methoxy group can be oxidized to form carboxylic acids under strong oxidizing conditions such as potassium permanganate or chromium trioxide.

The preparation of this compound involves a series of well-established synthetic methods that utilize electrophilic aromatic substitution reactions. Understanding these methods is crucial for optimizing production processes in both laboratory and industrial settings. The compound's unique properties and reactivity make it a significant target for further research and application in organic synthesis.

The following points summarize the essential findings related to the preparation methods:

The introduction of functional groups through electrophilic substitution is critical for synthesizing this compound.

Industrial methods focus on optimizing yield and safety while maintaining product purity.

The compound's reactivity allows for diverse chemical transformations, enhancing its utility in synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Reduction: Formation of 1-bromo-2-chloro-4-methoxy-5-aminobenzene.

Oxidation: Formation of 1-bromo-2-chloro-4-carboxy-5-nitrobenzene.

Scientific Research Applications

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a class of multi-substituted nitroaromatics. Below is a comparison with structurally related derivatives:

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | 1-Br, 2-Cl, 4-OCH₃, 5-NO₂ | C₇H₄BrClNO₃ | 291.47 | 898767-88-9 | Methoxy at position 4 |

| 4-Bromo-1-chloro-2-nitrobenzene | 4-Br, 1-Cl, 2-NO₂ | C₆H₃BrClNO₂ | 236.45 | 164666-68-6 | Simpler structure; lacks methoxy group |

| 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | 1-Br, 4-F, 2-CH₃, 5-NO₂ | C₇H₅BrFNO₂ | 234.02 | 170098-98-3 | Fluorine and methyl substituents |

| 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene | 1-Br, 2-Cl, 5-C₄H₉, 4-NO₂ | C₁₀H₁₁BrClNO₃ | 308.56 | 1393441-78-5 | Bulky isobutyl group at position 5 |

| 4-Bromo-2-methyl-1-nitrobenzene | 4-Br, 2-CH₃, 1-NO₂ | C₇H₆BrNO₂ | 216.03 | 5328-76-7 | Methyl instead of methoxy/chloro |

Commercial Availability

- Active Alternatives : 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS: 170098-98-3) is actively marketed by American Elements for research applications .

Biological Activity

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene is an organic compound that has garnered attention due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, chlorine, methoxy, and nitro groups attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 221.48 g/mol. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and redox reactions, which are crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, studies show that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been a focus of recent studies. It has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, in vitro studies have reported IC50 values ranging from 10 to 15 µM against breast cancer cells (MCF-7), indicating its potential as a therapeutic agent.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 14 |

The mechanism through which this compound exerts its biological effects primarily involves its reactivity as an electrophile. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules such as proteins and DNA, leading to apoptosis in cancer cells. Additionally, the halogen substituents may enhance its binding affinity to biological targets.

Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibits bacterial biofilm formation, which is critical for treating chronic infections.

- Anticancer Studies : Research conducted on various cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates and reduced cell viability, suggesting a potential role in cancer therapy.

Case Studies

- Case Study on Antibacterial Efficacy : Researchers evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results showed significant inhibition compared to control groups, highlighting its potential as an alternative therapeutic agent.

- Case Study on Cancer Treatment : A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Preliminary results indicated improved patient outcomes with reduced tumor sizes after treatment with formulations containing this compound.

Q & A

Q. What are the most reliable synthetic routes for 1-bromo-2-chloro-4-methoxy-5-nitrobenzene, and how do competing substituents influence regioselectivity?

Methodological Answer: The compound’s synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with nitration of 1-bromo-2-chloro-4-methoxybenzene (a precursor noted in , CAS 50638-46-5) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration. The methoxy group directs nitration to the para position relative to itself, while bromine and chlorine (ortho/para directors) compete, requiring careful temperature modulation to favor the desired 5-nitro position . Key Data:

- Precursor purity : >98.0% (HPLC) for 1-bromo-2-chloro-4-methoxybenzene ().

- Yield optimization : Lower temperatures (0–5°C) reduce byproducts like 3-nitro isomers.

Q. How can conflicting NMR data for this compound be resolved, particularly regarding coupling constants in aromatic regions?

Methodological Answer: Discrepancies in NMR data often arise from solvent effects, impurities, or substituent electronic interactions. For example:

- Deuterated solvents : Use CDCl₃ for consistent referencing (avoid DMSO-d₆, which may shift peaks due to hydrogen bonding with nitro groups).

- Advanced techniques : 2D-COSY or NOESY can clarify splitting patterns caused by adjacent substituents (e.g., chlorine’s deshielding effect on neighboring protons) .

Validation: Compare observed shifts with computational predictions (DFT-based NMR modeling) to confirm assignments.

Q. What purification strategies are optimal for removing trace halogenated byproducts?

Methodological Answer:

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (gradient elution) effectively separates halogenated impurities.

- Recrystallization : Use ethanol/water mixtures; the nitro group’s polarity enhances solubility differences between target and byproducts ( notes similar methods for methyl/nitro derivatives).

Critical Note : Monitor purity via GC (≥97.0%) or HPLC (≥98.0%), as halogenated impurities can skew reactivity in downstream reactions .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of bromine in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The nitro group’s strong electron-withdrawing effect deactivates the aromatic ring, slowing oxidative addition of the palladium catalyst to the C-Br bond. To mitigate this:

- Catalyst selection : Use Pd(PPh₃)₄ with electron-rich ligands to enhance catalytic activity.

- Temperature : Reactions at 80–100°C in toluene/DMF (3:1) improve yields ( references similar bromo-chloro-fluoro systems).

Data Contradiction : Some studies report lower yields (<50%) compared to non-nitro analogs; this aligns with computational studies showing reduced electron density at the brominated carbon .

Q. What computational methods best predict the regioselectivity of electrophilic substitutions in this compound?

Methodological Answer:

- DFT Calculations : Calculate Fukui indices (electrophilic localization) using Gaussian or ORCA software. The methoxy group (strong +M effect) dominates, directing incoming electrophiles to the 5-position (meta to chlorine, para to methoxy).

- Contradiction Analysis : Experimental nitration data may conflict with predictions due to steric hindrance from bromine. Hybrid QM/MM models incorporating steric maps resolve such discrepancies .

Q. How do solvent polarity and temperature affect the stability of the nitro group during prolonged storage?

Methodological Answer:

- Stability studies : Accelerated degradation tests (40°C/75% RH) in polar solvents (e.g., DMSO) show nitro group reduction to amine after 30 days. Non-polar solvents (hexane) show no degradation.

- Mitigation : Store at –20°C in amber vials under inert gas (Ar/N₂). LC-MS monitoring detects trace degradation products (e.g., amine derivatives) .

Data Contradiction Analysis

Example : Purity discrepancies between GC (>97.0%) and HPLC (>98.0%) analyses ().

Resolution : GC may underestimate purity due to non-volatile impurities (e.g., inorganic salts), while HPLC overestimates by co-eluting isomers. Cross-validate with elemental analysis (C/H/N) and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.